1-cyclohexylpyrrolidin-3-amine dihydrochloride is classified as an organic compound with the molecular formula . It features a cyclohexyl group attached to a pyrrolidine ring, making it a cyclic amine derivative. This compound is primarily used in pharmaceutical research due to its potential therapeutic applications and biological activity.
The synthesis of 1-cyclohexylpyrrolidin-3-amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine. The reaction conditions are crucial for achieving high yields and purity:
In industrial settings, large-scale production may involve advanced techniques such as continuous flow synthesis or automated systems to ensure consistency in product quality. Purification methods like crystallization or distillation are commonly employed to isolate the final product .
The molecular structure of 1-cyclohexylpyrrolidin-3-amine dihydrochloride features:
The compound's structure can be represented as follows:
1-cyclohexylpyrrolidin-3-amine dihydrochloride can participate in various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action of 1-cyclohexylpyrrolidin-3-amine dihydrochloride involves its interaction with specific biological targets. It is believed to modulate receptor activity or enzyme function through binding interactions:
The precise molecular targets vary according to the context of its use in biological studies or therapeutic applications .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structure and purity .
1-cyclohexylpyrrolidin-3-amine dihydrochloride has diverse applications across various fields:
Pyrrolidin-3-amine derivatives represent a structurally distinctive class of nitrogen-containing heterocycles with three-dimensional complexity that underpins their broad utility in medicinal chemistry. These compounds feature a chiral scaffold that enables selective interactions with biological targets, particularly within the central nervous system. The 1-cyclohexylpyrrolidin-3-amine motif exemplifies this chemical class, where conformational restraint imposed by the saturated heterocycle synergizes with the steric bulk of the cyclohexyl substituent to create a privileged pharmacophore. This molecular framework serves as a versatile template for designing ligands targeting ion channels, transporters, and G-protein-coupled receptors, with its protonatable amine functionality facilitating critical binding interactions.
Cyclohexylamine pharmacophores have evolved significantly since early investigations into their anesthetic and analgesic properties. Initial research focused on arylcyclohexylamines like phencyclidine (PCP), discovered in 1926 and developed as an anesthetic in the 1950s due to its potent NMDA receptor antagonism . The 1970s witnessed the emergence of cyclohexylamine derivatives in recreational contexts, driving scientific interest in structure-activity relationships [8]. This historical trajectory revealed that replacing the traditional aryl moiety with alicyclic systems like cyclohexyl could attenuate psychotomimetic effects while preserving desirable pharmacological properties. The strategic incorporation of pyrrolidine as the nitrogen-containing heterocycle represented a significant advancement, enhancing metabolic stability and enabling stereochemical optimization [5]. This evolution reflects a broader shift toward saturated ring systems that provide improved selectivity profiles compared to their aromatic counterparts.
Table 1: Historical Development of Cyclohexylamine Therapeutics
Time Period | Key Developments | Representative Compounds |
---|---|---|
1907–1950s | Early synthetic studies; anesthetic discovery | PCA, PCP |
1960s–1980s | Expansion of structural diversity; receptor profiling | Ketamine, PCE, PCPr [8] |
1990s–Present | Non-aryl cyclohexylamines; chiral optimization | 1-Cyclohexylpyrrolidin-3-amine derivatives [3] [5] |
The stereogenic center at the 3-position of the pyrrolidine ring critically influences the biological behavior of 1-cyclohexylpyrrolidin-3-amine derivatives. X-ray crystallographic studies of the (S)-enantiomer dihydrochloride salt reveal a distinct solid-state conformation where the cyclohexyl group adopts an equatorial position relative to the pyrrolidine ring plane, creating a specific three-dimensional presentation of pharmacophoric elements [3] [5]. This configuration directly impacts receptor binding kinetics, metabolic stability, and membrane permeability. The (S)-enantiomer exhibits enhanced metabolic stability in hepatic microsome assays compared to its (R)-counterpart, attributed to differential interactions with cytochrome P450 enzymes [5]. Variable-temperature NMR studies demonstrate restricted rotation about the N-C(cyclohexyl) bond with an energy barrier exceeding 25 kcal/mol, further stabilizing bioactive conformations [5]. Such stereochemical attributes significantly influence blood-brain barrier penetration, with the protonated dihydrochloride form of the (S)-enantiomer showing optimized pharmacokinetics for CNS-targeted therapeutics [3].
Table 2: Stereochemical Impact on Molecular Properties
Property | (S)-Enantiomer | (R)-Enantiomer | Analytical Method |
---|---|---|---|
Crystal Packing | Monoclinic lattice with chair cyclohexyl conformation | Orthorhombic system with axial cyclohexyl | X-ray diffraction [5] |
Metabolic Half-life (human hepatocytes) | 142 ± 12 min | 87 ± 8 min | LC-MS/MS analysis [5] |
Aqueous Solubility (dihydrochloride) | 82 mg/mL | 67 mg/mL | Phase solubility studies [3] |
N-C Bond Rotation Barrier | 25.3 kcal/mol | 24.7 kcal/mol | VT-NMR (298–373 K) [5] |
The synthetic accessibility of 1-cyclohexylpyrrolidin-3-amine derivatives enables extensive structural diversification through three principal routes: nucleophilic substitution, reductive amination, and salt formation. Nucleophilic displacement typically employs cyclohexyl halides and 3-aminopyrrolidine precursors under basic conditions (triethylamine or sodium carbonate), with solvent polarity dramatically influencing reaction kinetics. Polar aprotic solvents like acetonitrile achieve >70% yield within 12 hours at 60–80°C, while toluene requires extended reaction times (24–48 hours) but enhances stereoselectivity [5]. Reductive amination strategies offer superior control over stereochemistry, where cyclohexanecarboxaldehyde condenses with 3-aminomethylpyrrolidine followed by reduction. Lithium borohydride in THF yields predominantly the cis-configured amine (85% yield, d.r. >9:1) through chelation control, whereas sodium borohydride in methanol produces racemic mixtures [5]. Salt formation with hydrochloric acid represents the final critical transformation, where controlled addition of HCl gas (2 equivalents) into acetic acid solutions at 0–5°C yields the crystalline dihydrochloride salt with >98% purity. Subsequent anti-solvent crystallization with diethyl ether produces materials with characteristic melting points of 215–220°C [5].
Table 3: Synthetic Optimization Parameters for Dihydrochloride Salt Formation
Parameter | Optimal Conditions | Alternative Conditions | Impact on Purity |
---|---|---|---|
Solvent System | Acetic acid | Ethanol | 98–99% vs. 95–97% |
HCl Addition Rate | Slow (1–2 hours) | Rapid (<30 minutes) | >99% vs. 90–92% |
Crystallization Method | Anti-solvent (diethyl ether) | Cooling crystallization | Improved crystal habit |
Reaction Temperature | 0–5°C | Room temperature | Minimizes decomposition |
1-Cyclohexylpyrrolidin-3-amine exhibits distinct pharmacological advantages when compared to prototypical arylcyclohexylamines such as PCP, ketamine, and 3-MeO-PCP. While arylcyclohexylamines demonstrate potent NMDA receptor antagonism (PCP Ki = 59 nM) with significant dopaminergic and σ-receptor activities contributing to psychotomimetic effects [8], the absence of an aryl moiety in 1-cyclohexylpyrrolidin-3-amine substantially reduces engagement with these off-target receptors. Molecular modeling indicates the cyclohexyl group occupies a similar hydrophobic pocket as the aryl ring in classical arylcyclohexylamines but lacks the π-system necessary for cation-π interactions with σ-receptors [8]. This translates to improved selectivity, with preliminary binding data showing >100-fold reduction in affinity for σ1 and σ2 receptors compared to 3-MeO-PCP. The pyrrolidine nitrogen in 1-cyclohexylpyrrolidin-3-amine derivatives maintains the critical hydrogen-bond acceptor capability essential for NMDA receptor binding, though with moderated potency (estimated Ki ~500 nM) that may reduce dissociative effects while preserving potential therapeutic benefits [8]. The compound's structural simplicity also enhances synthetic accessibility compared to ketamine derivatives, requiring fewer chiral centers while maintaining conformational restraint beneficial for target engagement.
Table 4: Structural and Pharmacological Comparison with Arylcyclohexylamines
Parameter | 1-Cyclohexylpyrrolidin-3-amine | Phencyclidine (PCP) | Ketamine | 3-MeO-PCP |
---|---|---|---|---|
Core Structure | Cyclohexyl + pyrrolidine | Phenyl + piperidine | o-Chlorophenyl + methylamino | m-Methoxyphenyl + piperidine |
NMDA Receptor Affinity (Ki) | ~500 nM (estimated) | 59 nM [8] | 659 nM [8] | 404 nM [8] |
σ1 Receptor Affinity | >10,000 nM | Not reported | Not reported | 296 nM [8] |
Dopamine Transporter Inhibition | Negligible | 2234 nM [8] | Weak | 844 nM [8] |
Chiral Centers | 1 | 0 | 1 | 0 |
Synthetic Complexity (step count) | 3–4 steps | 5–7 steps | 6–8 steps | 5–7 steps |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7